molecular formula C11H18O B12981035 1-Vinylspiro[3.5]nonan-1-ol

1-Vinylspiro[3.5]nonan-1-ol

Cat. No.: B12981035
M. Wt: 166.26 g/mol
InChI Key: UQTQXSXFKBSDJV-UHFFFAOYSA-N
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Description

1-Vinylspiro[35]nonan-1-ol is an organic compound with the molecular formula C11H18O It is a spiro compound, meaning it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Vinylspiro[3.5]nonan-1-ol typically involves the reaction of a suitable precursor with vinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Vinylspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Vinylspiro[3.5]nonan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Vinylspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Vinylspiro[3.5]nonan-1-ol is unique due to its combination of a spiro structure with a vinyl group and a hydroxyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-ethenylspiro[3.5]nonan-3-ol

InChI

InChI=1S/C11H18O/c1-2-11(12)9-8-10(11)6-4-3-5-7-10/h2,12H,1,3-9H2

InChI Key

UQTQXSXFKBSDJV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC12CCCCC2)O

Origin of Product

United States

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